molecular formula C8H2Cl2O3 B12653358 Dichlorophthalic anhydride CAS No. 52005-46-6

Dichlorophthalic anhydride

Cat. No.: B12653358
CAS No.: 52005-46-6
M. Wt: 217.00 g/mol
InChI Key: GAIPRQZXSYSCRD-UHFFFAOYSA-N
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Description

Dichlorophthalic anhydride, specifically 4,5-dichlorophthalic anhydride, is an organic compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalic anhydride can be synthesized through the chlorination of phthalic anhydride. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of 4,5-dichlorophthalic anhydride follows a similar chlorination process. The reaction mixture is often distilled to separate the desired product from other chlorinated by-products. The use of continuous flow reactors and advanced distillation techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines and Thiosemicarbazide: Used in nucleophilic substitution reactions under mild conditions.

    Water: Hydrolysis typically occurs at room temperature.

    Alcohols: Esterification requires acidic or basic catalysts and elevated temperatures.

Major Products:

Scientific Research Applications

4,5-Dichlorophthalic anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dichlorophthalic anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses where the anhydride group is opened to form carboxylic acid derivatives .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichlorophthalic anhydride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated derivatives. Its position-specific chlorination affects its chemical behavior and suitability for particular applications .

Properties

CAS No.

52005-46-6

Molecular Formula

C8H2Cl2O3

Molecular Weight

217.00 g/mol

IUPAC Name

4,5-dichloro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2Cl2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2H

InChI Key

GAIPRQZXSYSCRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC2=O)Cl)Cl

Origin of Product

United States

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